Acetonitrile

Description

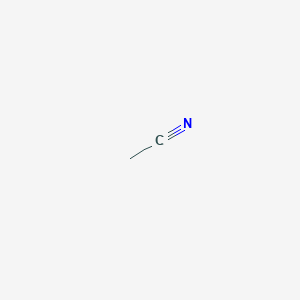

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N/c1-2-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVYAHXRMPXWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3CN, Array, C2H3N | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acetonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acetonitrile | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66016-35-1, 26809-02-9 | |

| Record name | Acetonitrile, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66016-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26809-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7020009 | |

| Record name | Acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

41.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acetonitrile appears as a colorless limpid liquid with an aromatic odor. Flash point 42 °F. Density 0.783 g / cm3. Toxic by skin absorption. Less dense than water. Vapors are denser than air., Liquid, Colorless liquid with an aromatic odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/569 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

178.9 °F at 760 mmHg (NTP, 1992), 81.6 °C at 760 mm Hg, Burns with luminous flame; dielectric constant: 38.8 at 20 °C; constant boiling mixture with water contains 16% H2O and bp: 76 °C, 82 °C, 179 °F | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/569 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

42 °F (NTP, 1992), 12.8 °C, 42 °F (6 °C) (Open Cup), 2 °C c.c., 42 °F (open cup), (oc) 42 °F | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/569 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 72.5 °F (NTP, 1992), In water, >800 g/L at 25 °C, In water, infinite solubility at 25 °C, Miscible with methanol, methyl acetate, ethyl acetate, ether, acetamide solutions, chloroform, carbon tetrachloride, ethylene chloride, and with many unsaturated hydrocarbons; immiscible with many saturated hydrocarbons (petroleum fractions)., Soluble in alcohol, For more Solubility (Complete) data for ACETONITRILE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 1390 (very good), Miscible | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acetonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.787 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.78745 at 15 °C/4 °C, Percent in saturated air: 9.6; Density of saturated air: 1.04 (Air = 1), Saturated liquid density: 48.730 lb/cu ft; liquid heat capacity: 0.540 Btu/lb-F; saturated vapor pressure: 1.383 lb/sq in; saturated vapor density: 0.00998 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.8, 0.787, 0.78 | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/569 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.42 (Air = 1), Relative vapor density (air = 1): 1.4, 1.42 | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/569 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

73 mmHg at 68 °F (NTP, 1992), 88.8 [mmHg], 88.8 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 9.9, 73 mmHg | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/569 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The principal organic impurity in commercial acetonitrile is propionitrile; small amounts of allyl alcohol may be present., Maximum limits of impurities: residue after evaporation 0.0005%, acidity (as acetic acid) 0.03%, alkalinity (as ammonia) 0.001%, water 0.05%. /'Photrex' Reagent, for spectrophotometry/ | |

| Record name | ACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, limpid liquid | |

CAS No. |

75-05-8 | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/acetonitrile-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z072SB282N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acetonitrile | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/569 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AL757E20.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-49 °F (NTP, 1992), -44 °C, -46 °C, -49 °F | |

| Record name | ACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACETONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/42 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACETONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0088 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACETONITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/569 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acetonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0006.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Acetonitrile: A Spectroscopic Workhorse - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Acetonitrile (CH₃CN), a colorless, polar aprotic solvent, is a cornerstone of modern spectroscopic analysis. Its unique combination of physical and optical properties makes it an ideal medium for a wide array of spectroscopic techniques, from routine quality control to advanced research in drug discovery and materials science. This technical guide provides an in-depth exploration of the physical properties of this compound that are most relevant to its application in spectroscopy, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate key concepts.

Core Physical and Spectroscopic Properties

The utility of this compound in spectroscopy stems from its transparency across a broad range of the electromagnetic spectrum, its ability to dissolve a wide variety of analytes, and its relatively simple and well-characterized spectral features.

General Physical Properties

A summary of the key physical properties of this compound is presented below. These properties influence its behavior as a solvent and its suitability for various applications.

| Property | Value | Reference |

| Molecular Formula | C₂H₃N | [1] |

| Molecular Weight | 41.05 g/mol | [1][2][3] |

| Boiling Point | 81-82 °C | [2][3][4] |

| Melting Point | -45 °C | [2][3] |

| Density | 0.786 g/mL at 25 °C | [2][3] |

| Refractive Index (n₂₀/D) | 1.344 | [2][3][4] |

| Dielectric Constant (at 20°C) | 37.5 | [5][6] |

Spectroscopic Transparency and Cutoff

A critical parameter for any spectroscopic solvent is its transparency in the region of interest. This compound exhibits excellent transmission in the ultraviolet (UV), visible, and near-infrared regions, making it a preferred solvent for these techniques. The UV cutoff is the wavelength at which the absorbance of the solvent in a 1 cm path length cell is equal to one absorbance unit (AU).[7][8] For high-purity, spectroscopy-grade this compound, this value is exceptionally low.

| Spectroscopic Parameter | Value | Reference |

| UV Cutoff | 190 nm | [7][8][9][10] |

Spectroscopic Signatures of this compound

Understanding the intrinsic spectral features of this compound is crucial for interpreting the spectra of dissolved analytes and for recognizing potential solvent interference.

Infrared (IR) Spectroscopy

In infrared spectroscopy, this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The most prominent of these is the C≡N (nitrile) stretching vibration.

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| C≡N Stretch | ~2253 | [11][12] |

| CH₃ Symmetric Deformation | ~1370 | |

| CH₃ Asymmetric Deformation | ~1420 | |

| C-C Stretch | ~920 | [13] |

Raman Spectroscopy

This compound is also Raman active, providing complementary vibrational information to IR spectroscopy. The key Raman shifts for liquid this compound are summarized below.

| Vibrational Mode | Raman Shift (cm⁻¹) | Reference |

| C≡N Stretch | 2248 | [14] |

| C-H Stretch | 2937 | [14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, deuterated this compound (CD₃CN) is a common solvent. The residual proton and carbon signals of the solvent are important to recognize.

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹H (Residual CHD₂CN) | 1.94 | [15] |

| ¹³C (CD₃CN) | 1.32, 118.26 | [16][17] |

This compound in Spectroscopic Applications

The unique properties of this compound lend themselves to a variety of spectroscopic applications, particularly in analytical and research settings.

UV-Visible (UV-Vis) Spectroscopy

Due to its low UV cutoff of 190 nm, this compound is an excellent solvent for UV-Vis spectroscopy, allowing for the analysis of compounds that absorb in the far UV region.[7][8][9][10] Its polarity enables the dissolution of a wide range of polar and moderately nonpolar compounds.

Fluorescence Spectroscopy

This compound is a widely used solvent in fluorescence spectroscopy. Its polarity can influence the fluorescence emission spectra of polar fluorophores.[18] For many compounds, fluorescence intensity is enhanced in polar solvents like this compound compared to nonpolar solvents.[18]

Mass Spectrometry (MS)

In liquid chromatography-mass spectrometry (LC-MS), this compound is a common mobile phase component due to its low viscosity, high elution strength, and compatibility with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI).[3] However, it's important to be aware that this compound can sometimes cause ion suppression for certain analytes.

Experimental Protocols

To ensure high-quality and reproducible spectroscopic data, it is essential to follow standardized experimental protocols. The following sections provide detailed methodologies for key spectroscopic experiments using this compound.

UV-Visible Spectroscopy

Objective: To obtain the UV-Visible absorption spectrum of a sample dissolved in this compound.

Materials:

-

Spectroscopy-grade this compound

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analyte of interest

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of the analyte.

-

Dissolve the analyte in a volumetric flask with spectroscopy-grade this compound to achieve the desired concentration. Ensure the solution is clear and free of particulates.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the desired wavelength range for the scan. For a full scan, a range of 190 nm to 800 nm is common.

-

-

Baseline Correction:

-

Fill a clean quartz cuvette with spectroscopy-grade this compound to be used as the blank.

-

Place the blank cuvette in the reference holder of the spectrophotometer.

-

Perform a baseline correction to zero the absorbance across the entire wavelength range.[5]

-

-

Sample Measurement:

-

Rinse a second quartz cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the sample holder.

-

Initiate the scan to record the absorbance spectrum of the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Use the Beer-Lambert law (A = εbc) to determine the concentration of the analyte if the molar absorptivity (ε) is known.

-

Experimental Workflow for UV-Visible Spectroscopy.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of liquid this compound.

Materials:

-

Spectroscopy-grade this compound

-

FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates)

-

Pasteur pipette

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Ensure the sample compartment of the FTIR spectrometer is clean and dry.

-

Run a background spectrum with the empty salt plates or an empty cell in the beam path. This will subtract the absorbance of the cell material and any atmospheric CO₂ and water vapor.

-

-

Sample Measurement:

-

Place the prepared sample cell in the sample holder of the spectrometer.

-

Acquire the IR spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Compare the spectrum to a reference spectrum of this compound to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of a sample dissolved in deuterated this compound.

Materials:

-

Deuterated this compound (CD₃CN)

-

NMR tube (5 mm diameter)

-

Analyte of interest

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1-10 mg of the analyte for ¹H NMR or 10-50 mg for ¹³C NMR.[10]

-

Dissolve the sample in approximately 0.6-0.7 mL of CD₃CN in a clean, dry vial.[10]

-

Ensure the sample is fully dissolved; use a vortex mixer if necessary.

-

Transfer the solution to a clean NMR tube. The solution height should be around 4-5 cm.[10]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Locking: The spectrometer will lock onto the deuterium signal of the CD₃CN to stabilize the magnetic field.[10]

-

Shimming: The magnetic field homogeneity is optimized (shimmed) to obtain sharp, symmetrical peaks.[10]

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[10]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay).

-

Acquire the NMR spectrum.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the raw data to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak of this compound (¹H: 1.94 ppm; ¹³C: 1.32, 118.26 ppm).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling patterns, and integrals to elucidate the molecular structure.

-

The Influence of this compound's Physical Properties on Spectroscopy

The physical properties of this compound, particularly its polarity, play a significant role in the spectroscopic behavior of dissolved analytes. This phenomenon is known as the solvent effect.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. A Complete Guide to Refractometers [uk.rs-online.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. engineering.purdue.edu [engineering.purdue.edu]

- 5. researchgate.net [researchgate.net]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. researchgate.net [researchgate.net]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. organomation.com [organomation.com]

- 10. researchgate.net [researchgate.net]

- 11. homework.study.com [homework.study.com]

- 12. ias.ac.in [ias.ac.in]

- 13. pubs.aip.org [pubs.aip.org]

- 14. youtube.com [youtube.com]

- 15. ucl.ac.uk [ucl.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. uwyo.edu [uwyo.edu]

- 18. researchgate.net [researchgate.net]

Acetonitrile as a polar aprotic solvent in organic synthesis.

An In-depth Technical Guide to Acetonitrile as a Polar Aprotic Solvent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound (CH₃CN), also known as methyl cyanide or ethanenitrile, is the simplest organic nitrile.[1][2][3] It is a colorless, volatile liquid that has established itself as an indispensable polar aprotic solvent in the landscape of modern organic synthesis.[3][4] Produced primarily as a byproduct of acrylonitrile manufacturing, its unique combination of physical and chemical properties makes it highly versatile.[1][3] this compound is widely used as a reaction medium, a reagent, and a critical component of analytical and purification techniques, particularly high-performance liquid chromatography (HPLC), which is fundamental to the pharmaceutical industry.[4][5][6][7][8][9] Its utility extends from facilitating classical nucleophilic substitution reactions to enabling advanced electrochemical transformations, often playing a dual role as both a solvent and a reactive building block.[10][11][12]

Physicochemical Properties of this compound

The efficacy of this compound in organic synthesis is rooted in its distinct physicochemical properties. As a polar aprotic solvent, it possesses a significant dipole moment and a high dielectric constant, allowing it to dissolve a wide array of both polar and nonpolar compounds, yet it lacks acidic protons to participate in hydrogen bonding.[3][4][7][13] This characteristic is crucial for its role in modulating reaction pathways and kinetics.

| Property | Value | References |

| Chemical Formula | CH₃CN | [1][5][6] |

| Molar Mass | 41.053 g·mol⁻¹ | [5][6][14][15] |

| Appearance | Colorless liquid | [3][5][6][14] |

| Odor | Faint, aromatic, sweetish | [2][3][5][14] |

| Density | 0.786 g/cm³ (at 25°C) | [3][5][6][14][15] |

| Melting Point | -48°C to -44°C | [2][3][5][6][15] |

| Boiling Point | 81.3°C to 82.1°C | [2][3][5][6][15][16] |

| Solubility in Water | Miscible | [2][3][5][14] |

| log P | -0.334 | [5] |

| Vapor Pressure | 9.71 kPa (at 20.0°C) | [5] |

| Acidity (pKa) | ~25 | [5] |

| UV Cutoff | 190 nm | [5] |

| Refractive Index (n_D) | 1.344 (at 20°C) | [5][16] |

| Dielectric Constant | 37.5 (at 20°C) | [17] |

| Dipole Moment | 3.92 D | [18] |

The Role of this compound in Modulating Reactivity

The term "polar aprotic" defines the core strength of this compound as a solvent. Its polarity, arising from the large dipole moment of the carbon-nitrogen triple bond, allows it to effectively solvate cations.[3] However, its inability to act as a hydrogen bond donor means that anions are only weakly solvated.[19] This differential solvation has a profound impact on the kinetics of many reactions, most notably the bimolecular nucleophilic substitution (S_N2) reaction.

In an S_N2 reaction, a "naked," poorly solvated nucleophile is significantly more reactive. This compound excels at creating this condition by strongly solvating the counter-cation while leaving the anionic nucleophile relatively free and available for attack.[19] This contrasts sharply with polar protic solvents (e.g., water, ethanol), which form a tight hydrogen-bonded "cage" around the nucleophile, stabilizing it and thereby reducing its reactivity.[19]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound: Formula, Structure, Preparation & Uses Explained [vedantu.com]

- 4. shyzchem.com [shyzchem.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound [commonorganicchemistry.com]

- 7. nbinno.com [nbinno.com]

- 8. chemcomplex.com [chemcomplex.com]

- 9. kbvresearch.com [kbvresearch.com]

- 10. mdpi.com [mdpi.com]

- 11. laballey.com [laballey.com]

- 12. Advances in electrochemical reactions involving this compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. pharmagrowthhub.com [pharmagrowthhub.com]

- 14. This compound | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound [fishersci.com]

- 16. This compound Solvent Properties [macro.lsu.edu]

- 17. Solvent effects - Wikipedia [en.wikipedia.org]

- 18. ijls.in [ijls.in]

- 19. SN2 Reaction [iverson.cm.utexas.edu]

Understanding the UV cutoff and transparency of acetonitrile.

An In-Depth Technical Guide to the UV Cutoff and Transparency of Acetonitrile for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CH₃CN) is a widely utilized solvent in scientific research and the pharmaceutical industry, particularly favored for its application as a mobile phase in High-Performance Liquid Chromatography (HPLC) and as a solvent for UV-Visible spectroscopy.[1][2] Its low viscosity, miscibility with water, and elution strength are key attributes; however, its most critical property for these applications is its low ultraviolet (UV) cutoff and high transparency in the UV region.[1][2] This guide provides a comprehensive technical overview of the UV cutoff and transparency of this compound, including the factors that influence these properties, standardized measurement protocols, and the implications for various analytical applications.

Understanding UV Cutoff

The UV cutoff of a solvent is a critical parameter in spectrophotometric analysis. It is defined as the wavelength at which the absorbance of the solvent in a 1 cm path length cell is equal to one Absorbance Unit (AU), using purified water as a reference.[3][4][5] Below this wavelength, the solvent itself absorbs a significant amount of UV light, rendering it unsuitable for analytical purposes as it can interfere with the detection of the analyte of interest. This compound is highly valued for its very low UV cutoff, typically around 190 nm, which allows for the detection of compounds that absorb at low UV wavelengths.[3][4][6]

Factors Influencing the UV Cutoff and Transparency of this compound

The UV cutoff and overall UV transparency of this compound are primarily dictated by its purity. The presence of impurities that absorb UV radiation will increase the solvent's absorbance and shift the UV cutoff to a higher wavelength.

Common Impurities in this compound

This compound is often produced as a byproduct of acrylonitrile manufacturing and may contain various impurities even after purification.[2][7] These impurities can significantly impact its UV absorbance characteristics. Common impurities include:

-

Acrylonitrile

-

α(β)-methacrylonitrile

-

cis/trans butenenitrile

-

Acetaldehyde

-

Acetone

-

Methanol

-

Ethyl cyanide

-

Acrolein

-

Allyl alcohol

-

Propenoic acid

-

Oxazole

-

Acetic acid[2]

Even trace amounts of these substances can lead to a higher baseline, the appearance of "ghost peaks" in gradient HPLC, and a general decrease in the analytical sensitivity.[1][2]

Solvent Grades and their Impact on UV Transparency

To meet the stringent requirements of modern analytical techniques, this compound is available in various grades, each with specific purity levels and guaranteed UV absorbance specifications.

-

HPLC Grade: This grade is manufactured to have low UV absorbance, making it suitable for most HPLC applications. It has a specified maximum absorbance at various wavelengths.[1][8][9]

-

Gradient Grade: Specifically purified for use in gradient HPLC, where changes in the mobile phase composition can amplify the signal from impurities, leading to a drifting baseline. This grade has even stricter specifications for UV-absorbing impurities.

-

Spectroscopy Grade (UV Grade): This is a high-purity solvent intended for UV-Visible spectroscopy, ensuring minimal absorbance in the UV range to allow for accurate sample measurement.

-

LC-MS Grade: This grade undergoes additional purification steps to remove non-volatile impurities and metal ions that can interfere with mass spectrometry detection. It also has very low UV absorbance.[1]

The selection of the appropriate grade is crucial, as using a lower-grade solvent for a sensitive application can compromise the quality and reliability of the analytical results.[10]

Quantitative Data: UV Absorbance of this compound

The following tables summarize the typical UV absorbance specifications for different grades of this compound. It is important to consult the certificate of analysis from the specific manufacturer for lot-specific values.

Table 1: Typical UV Absorbance Specifications for HPLC Grade this compound

| Wavelength (nm) | Maximum Absorbance (AU) in a 1 cm cell vs. water |

| 190 | ≤ 1.00[11] |

| 200 | ≤ 0.10[12] |

| 210 | ≤ 0.05[12] |

| 220 | ≤ 0.03[12] |

| 254 | ≤ 0.01[12] |

| 280 | ≤ 0.01[12] |

| 350 | ≤ 0.01[12] |

| 400 | ≤ 0.01[12] |

Table 2: Comparison of UV Absorbance Specifications for Different Grades of this compound

| Wavelength (nm) | HPLC Grade (AU) | Gradient Grade (AU) |

| 190 (cutoff) | 1.00[11] | 1.00[11] |

| 220 | 0.03[11] | 0.01[11] |

| 254 | 0.01[11] | 0.005[11] |

| 400 | 0.01[11] | 0.005[11] |

Experimental Protocol for Determining UV Cutoff and Absorbance

This section details a generalized experimental protocol for the determination of the UV cutoff and the measurement of the UV absorbance spectrum of this compound.

Instrumentation and Materials

-

Spectrophotometer: A double-beam UV-Visible spectrophotometer capable of scanning from at least 400 nm down to 180 nm. The instrument should have a spectral bandwidth of 2 nm or less.

-

Cuvettes (Cells): A matched pair of quartz cuvettes with a 1.00 cm path length. For more accurate measurements of low-absorbing samples, 5.00 cm path length cuvettes can be used.[2]

-

Reference Solvent: High-purity, deionized water, freshly prepared or from a reliable source.

-

Sample: The this compound sample to be tested.

-

Nitrogen Gas (Optional): For sparging the solvent to remove dissolved oxygen, which can affect UV absorbance at low wavelengths.[13]

Instrument Preparation and Setup

-

Warm-up: Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

-

Instrument Parameters: Set the following parameters on the spectrophotometer:

-

Scan Range: 400 nm to 180 nm.

-

Scan Speed: Medium or as recommended for survey scans.

-

Slit Width (Spectral Bandwidth): 1.0 nm or 2.0 nm.

-

Data Interval: 1.0 nm.

-

Display Mode: Absorbance.

-

Measurement Procedure

-

Cuvette Cleaning: Ensure the quartz cuvettes are scrupulously clean. Rinse them several times with the reference solvent (high-purity water).

-

Baseline Correction:

-

Fill both the sample and reference cuvettes with high-purity water.

-

Place the cuvettes in their respective holders in the spectrophotometer.

-

Perform a baseline scan over the entire wavelength range. This corrects for any absorbance from the cuvettes and the reference solvent.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it thoroughly with the this compound sample to be tested.

-

Fill the sample cuvette with the this compound.

-

Place the sample cuvette back into the sample holder. The reference cuvette with water remains in the reference beam.

-

Perform a sample scan over the same wavelength range as the baseline.

-

-

Data Analysis:

-

The resulting spectrum shows the absorbance of the this compound sample relative to water.

-

UV Cutoff Determination: Identify the wavelength at which the absorbance value is equal to 1.0 AU. This is the UV cutoff wavelength.

-

Absorbance at Specific Wavelengths: Record the absorbance values at key wavelengths as specified by the grade of the solvent (e.g., 200 nm, 220 nm, 254 nm).

-

Considerations and Best Practices

-

Reference Medium: While water is the standard reference, some procedures may specify air as the reference.[2] Using air will result in a different absorbance spectrum, as air has a higher UV absorption than water due to oxygen and carbon dioxide.[2]

-

Cell Path Length: For highly pure solvents with very low absorbance, using a longer path length cell (e.g., 5 cm) can increase the measured absorbance to a range where the spectrophotometer is more accurate (typically 0.2-0.8 AU).[2] The absorbance value can then be normalized to a 1 cm path length by dividing by the path length in cm.

-

Dissolved Gases: Dissolved oxygen in organic solvents can form complexes that absorb in the low UV region.[13] For highly sensitive measurements, sparging the this compound with nitrogen gas before measurement can remove dissolved oxygen and provide a more accurate UV spectrum at lower wavelengths.[13]

Visualizations

Logical Workflow for this compound Grade Selection

The following diagram illustrates the decision-making process for selecting the appropriate grade of this compound based on the analytical application's requirements.

Caption: this compound grade selection workflow.

Experimental Workflow for UV Cutoff Determination

This diagram outlines the key steps in the experimental procedure for determining the UV cutoff of this compound.

Caption: UV cutoff determination workflow.

Conclusion

The UV cutoff and transparency of this compound are fundamental properties that underpin its utility in sensitive analytical techniques such as HPLC and UV-Visible spectroscopy. A low UV cutoff, indicative of high purity, is essential for achieving low detection limits and reliable quantification, particularly for analytes that absorb in the far-UV region. By understanding the factors that affect this compound's UV absorbance, selecting the appropriate solvent grade for the application, and adhering to rigorous experimental protocols for its characterization, researchers, scientists, and drug development professionals can ensure the accuracy and integrity of their analytical results.

References

- 1. 7 Key Differences in the Use of Methanol and this compound : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 2. americanlaboratory.com [americanlaboratory.com]

- 3. utsc.utoronto.ca [utsc.utoronto.ca]

- 4. UV Cutoff - Techniques, Tests & Gear - UltravioletPhotography [ultravioletphotography.com]

- 5. Wavelength cutoffs for common solvents | Waters [help.waters.com]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. US6326508B1 - Purification and recovery of this compound - Google Patents [patents.google.com]

- 8. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]

- 9. Differences Between Using this compound and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. Why Solvent Grade and Purity Must Fit U/HPLC System Needs [thermofisher.com]

- 11. thomassci.com [thomassci.com]

- 12. maneko.cz [maneko.cz]

- 13. store.astm.org [store.astm.org]

The Linchpin of Synthesis: Acetonitrile's Critical Role in Oligonucleotide Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase oligonucleotide synthesis, the choice of solvent is paramount to the success of each chemical reaction in the synthesis cycle. Acetonitrile (ACN) has firmly established itself as the solvent of choice, playing a multifaceted role that is indispensable for the production of high-purity, full-length oligonucleotides. This technical guide delves into the core functions of this compound, detailing its critical properties, impact on reaction efficiencies, and the stringent specifications required for optimal performance in research and large-scale therapeutic manufacturing.

The Pivotal Functions of this compound in Oligonucleotide Synthesis

This compound's utility in the phosphoramidite method for oligonucleotide synthesis stems from its unique combination of physical and chemical properties. It serves two primary functions: as a reaction solvent and as a washing agent.[1][2]

-

Reaction Solvent: this compound is an excellent polar aprotic solvent, capable of dissolving the diverse range of reagents used in the synthesis cycle.[1][3] This includes the phosphoramidite monomers, the activator (e.g., tetrazole or its derivatives), and capping agents.[4][5] Its ability to maintain these crucial components in solution is fundamental for the liquid-solid phase reactions that occur on the solid support.[6]

-

Washing Solvent: The majority of this compound consumed during synthesis is used for washing the solid support between reaction steps.[1] These wash steps are critical for removing unreacted reagents and by-products, preventing them from interfering with subsequent reactions in the cycle and ensuring the fidelity of the growing oligonucleotide chain.[1]

Physicochemical Properties and Specifications

The performance of this compound in oligonucleotide synthesis is directly tied to its physical properties and purity. DNA synthesis grade this compound is a high-purity organic solvent, typically a colorless liquid with a characteristic ether-like odor.[3][7]

| Property | Value | Reference |

| Chemical Formula | CH₃CN | [3] |

| Molar Mass | 41.053 g·mol⁻¹ | [3] |

| Density | 0.786 g/cm³ at 25 °C | [3] |

| Boiling Point | 81.3 to 82.1 °C | [3] |

| Dielectric Constant | 37.5 at 20 °C | |

| Dipole Moment | 3.44 D | |

| Solubility in Water | Miscible | [3] |

| UV Cutoff | Low, making it suitable for HPLC analysis | [3] |

For successful oligonucleotide synthesis, the purity of this compound, particularly its water content, is a critical parameter. The presence of even trace amounts of water can significantly compromise the efficiency of the coupling step.[3]

| Specification | Recommended Limit | Impact of Exceeding Limit | Reference |

| Water Content (Anhydrous) | < 10 ppm | Hydrolysis of phosphoramidites, leading to reduced coupling efficiency. | [8] |

| Water Content (Standard) | < 30 ppm | Increased risk of side reactions and lower yield of full-length product. | [9] |

| Acidity | ≤ 0.5 µE/g | Can cause premature detritylation. | [9] |

| Purity (GC) | ≥ 99.9% | Impurities can interfere with reactions and contaminate the final product. | [8][9] |

The Synthesis Cycle: A Step-by-Step Look at this compound's Role

The solid-phase synthesis of oligonucleotides is a cyclical process, with each cycle adding a single nucleotide to the growing chain. This compound is integral to each step of this cycle.

Detritylation

The cycle begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support. This is typically achieved using a solution of a weak acid, such as trichloroacetic acid (TCA) in dichloromethane (DCM).[4] Following detritylation, the solid support is thoroughly washed with this compound to remove the acid and the cleaved DMT group, preparing the support for the coupling reaction.[10]

Coupling